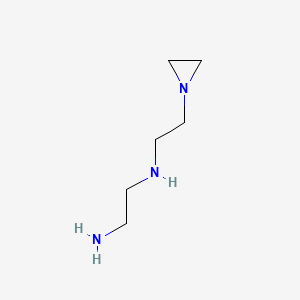

N-(2-Aminoethyl)-1-aziridineethanamine

概要

説明

N-(2-アミノエチル)-1-アジリジンエタンアミン: は、3員環の窒素含有ヘテロ環であるアジリジン類に属する有機化合物です。この化合物は、エチルアミン鎖に結合したアジリジン環の存在を特徴としています。歪んだ環構造による反応性が高いため、さまざまな化学反応や用途において貴重な中間体となっています。

準備方法

合成経路と反応条件:

エタノールアミン経路: 一般的な方法の1つは、エタノールアミンとエピクロロヒドリンを反応させて中間体を得、その後アンモニアで処理してN-(2-アミノエチル)-1-アジリジンエタンアミンを生成する方法です。

アジリジン形成: 別の方法としては、塩基性条件下でN-(2-クロロエチル)エチレンジアミンを環化してアジリジン環を形成する方法があります。この反応は、水性媒体中で水酸化ナトリウムを用いて行うことができます。

工業生産方法: 工業生産では、コスト効率と高収率の観点からエタノールアミン経路を用いた化合物の大量合成がしばしば行われます。このプロセスは連続生産向けに最適化されており、最終製品の一貫した品質と純度が確保されています。

化学反応の分析

反応の種類:

酸化: N-(2-アミノエチル)-1-アジリジンエタンアミンは、酸化反応を起こしてさまざまな酸化誘導体を生成することができます。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を用いて、より単純なアミンに還元することができます。

置換: アジリジン環の存在により、求核置換反応を起こすことができます。例えば、ハロアルカンと反応させてN-アルキル誘導体を生成することができます。

一般的な試薬と条件:

酸化: 酸性媒体中の過酸化水素。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカン。

生成される主な生成物:

酸化: 酸化アミンとアジリジン誘導体。

還元: 第1級アミンと第2級アミン。

置換: N-アルキル化アジリジン。

科学的研究の応用

Pharmacological Mechanism

NAAE functions as an ACE2 inhibitor, a target of interest in managing cardiovascular diseases and viral infections. ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting ACE2, NAAE may prevent the detrimental effects of angiotensin II, such as vasoconstriction and increased vascular resistance, which can lead to myocardial hypertrophy and vascular smooth muscle cell proliferation .

Furthermore, NAAE's interaction with ACE2 may induce conformational changes that hinder the binding of the SARS-CoV spike protein, thereby blocking viral entry into host cells . This dual action makes NAAE a promising candidate for therapeutic development.

Applications in Cardiovascular Disease

Research indicates that NAAE may hold potential in treating various cardiovascular conditions due to its ability to modulate the renin-angiotensin system. The compound has been shown to inhibit ACE2 enzymatic activity effectively, which could be beneficial in conditions characterized by excessive angiotensin II activity .

Case Studies

- In vitro Studies : In laboratory settings, NAAE demonstrated significant inhibition of ACE2 activity with an IC50 value in the micromolar range. This suggests that it could effectively lower blood pressure and mitigate heart failure symptoms by counteracting the effects of angiotensin II .

- Animal Models : Preliminary studies involving animal models have shown that compounds similar to NAAE can reduce myocardial infarction size and improve cardiac function post-injury .

Applications Against Viral Infections

The most notable application of NAAE is its potential role in combating viral infections, particularly those caused by coronaviruses. As a specific inhibitor of ACE2, NAAE has been identified as a candidate for preventing SARS-CoV and SARS-CoV-2 infections.

Case Studies

- SARS-CoV Research : In studies involving SARS-CoV, NAAE was shown to block membrane fusion between SARS-CoV spike protein-expressing cells and ACE2-expressing cells. The compound inhibited cell-cell fusion effectively at concentrations comparable to its ACE2 inhibitory capabilities .

- COVID-19 Implications : Given the structural similarities between SARS-CoV and SARS-CoV-2, researchers have hypothesized that NAAE could also mitigate COVID-19 infectivity. In silico studies have indicated that it possesses a high binding affinity to ACE2, suggesting potential efficacy against SARS-CoV-2 .

Summary of Findings

The following table summarizes key findings from various studies on the applications of this compound:

作用機序

N-(2-アミノエチル)-1-アジリジンエタンアミンの作用機序は、歪んだアジリジン環による求核剤との相互作用を伴います。環歪みにより、この化合物は非常に反応性が高くなり、生物分子中のさまざまな求核部位と共有結合を形成することができます。この反応性は、酵素阻害剤やその他の生物活性化合物の設計において活用されています。

類似化合物との比較

類似化合物:

N-(2-アミノエチル)ピペラジン: この化合物は、同様のエチルアミン鎖を持っていますが、アジリジン環の代わりにピペラジン環が含まれています.

N-(2-アミノエチル)モルホリン: 構造は類似していますが、モルホリン環が含まれています.

N-(2-アミノエチル)-3-アミノプロピルトリメトキシシラン: より長い鎖とシラン基を含み、異なる用途に使用されます.

ユニークさ: N-(2-アミノエチル)-1-アジリジンエタンアミンは、アジリジン環の存在によってユニークです。アジリジン環は、大きな環歪みと反応性を付与します。そのため、その類似体と比較して反応性が高く、より幅広い化学変換と用途が可能になります。

生物活性

N-(2-Aminoethyl)-1-aziridineethanamine, commonly referred to as NAAE, is an experimental compound that has garnered attention for its biological activity, particularly as an inhibitor of angiotensin-converting enzyme 2 (ACE2). This compound has been investigated for its potential therapeutic applications in cardiovascular diseases and viral infections, notably those caused by coronaviruses such as SARS-CoV and SARS-CoV-2.

NAAE is a small molecule characterized by its aziridine structure, which is known for its reactivity and ability to interact with biological macromolecules. The compound was first described in the literature in 2004 and has since been studied for its inhibitory effects on ACE2, an essential regulator in the renin-angiotensin system that plays a critical role in cardiovascular homeostasis .

The mechanism by which NAAE exerts its biological effects involves binding to ACE2, leading to conformational changes that prevent the enzyme from interacting with its natural substrates. This inhibition is particularly significant in the context of viral infections, as ACE2 serves as the entry point for coronaviruses into host cells. By blocking this interaction, NAAE can potentially reduce viral entry and subsequent infection .

Antiviral Activity

NAAE has been shown to inhibit the spike (S) protein-mediated cell fusion of SARS-CoV, with an IC50 value indicating effective inhibition at micromolar concentrations. In vitro studies demonstrated that NAAE could block approximately 50% of cell fusion events mediated by the S protein at a concentration of 0.5 µM . Additionally, molecular docking studies have indicated strong binding affinity to the S protein, suggesting its potential as a therapeutic agent against SARS-CoV-2 .

Table 1: Summary of Biological Activity of NAAE

| Activity Type | Measurement | Result |

|---|---|---|

| ACE2 Inhibition | IC50 | 57 µM |

| Viral Fusion Inhibition | IC50 | 0.5 µM |

| Docking Score | kcal/mol | -23.7 |

Antimicrobial Activity

Beyond its antiviral properties, aziridine derivatives, including NAAE, have shown promising antimicrobial activity. Research indicates that aziridine compounds can exhibit bactericidal effects against various strains of bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . The specific antimicrobial efficacy of NAAE is yet to be fully characterized; however, its structural relatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

- Inhibition of SARS-CoV : A study highlighted that NAAE effectively inhibited SARS-CoV S protein-mediated cell fusion in human cells expressing ACE2. This finding supports the hypothesis that NAAE could serve as a therapeutic candidate for treating infections caused by coronaviruses .

- ACE2 Enzymatic Activity : In human recombinant ACE2 assays, NAAE was shown to inhibit enzymatic activity significantly. The compound's dual role as both an ACE2 inhibitor and a viral entry blocker positions it uniquely among potential antiviral therapies .

- Comparative Studies : When compared with other known inhibitors of viral entry such as VE607 and SSAA09E2, NAAE exhibited competitive docking scores and bioavailability profiles that suggest it may be a viable candidate for further development in antiviral drug discovery .

特性

IUPAC Name |

N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3/c7-1-2-8-3-4-9-5-6-9/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNAQZHMIAKQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177990 | |

| Record name | Aziridine, 1-(2-((2-aminoethyl)amino)ethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. N-(2-Aminoethyl)-1-aziridineethanamine may inhibit ACE2, preventing these actions from occurring. N-(2-Aminoethyl)-1-aziridineethanamine binding to ACE2 may lead to a conformational change in ACE2, shifting the residues that would bind SARS-CoV S-glycoprotein, preventing viral attachment and entry. | |

| Record name | N-(2-Aminoethyl)-1-aziridineethanamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15643 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23435-23-6 | |

| Record name | N-(2-Aminoethyl)-1-aziridineethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023435236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-1-aziridineethanamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15643 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(2-Aminoethyl)-1-aziridineethanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aziridine, 1-(2-((2-aminoethyl)amino)ethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-AMINOETHYL)-1-AZIRIDINEETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K93WMR7E2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。